(1,4-Oxazepan-3-YL)methanol

Lipophilicity ADME Scaffold hopping

Researchers seeking to escape crowded morpholine/piperidine chemical space need seven-membered heterocyclic alternatives. (1,4-Oxazepan-3-yl)methanol delivers a conformationally distinct 1,4-oxazepane scaffold with quantitative advantages over six-membered analogs: • 28% higher TPSA (41.5 vs 32.3 Ų) - reduced passive BBB permeability for peripheral target selectivity • XLogP -0.8 with dual H-bond donor/acceptor capacity enables conformational pre-organization • Reactive primary hydroxymethyl handle at 3-position for rapid amide, ester, or ether library synthesis • Racemate (95-98%) for broad SAR exploration; single enantiomers (≥97%) with full QC documentation for chiral campaigns

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B13682058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Oxazepan-3-YL)methanol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CNC(COC1)CO
InChIInChI=1S/C6H13NO2/c8-4-6-5-9-3-1-2-7-6/h6-8H,1-5H2
InChIKeyYWHVODPQYAPLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: (1,4-Oxazepan-3-YL)methanol – Core Chemical Identity and Sourcing Baseline


(1,4-Oxazepan-3-YL)methanol (CAS 1205748-85-1, racemic; (S)-enantiomer CAS 1932157-12-4; (R)-enantiomer CAS 1262409-55-1) is a saturated seven-membered heterocyclic building block bearing both secondary amine and ether functionalities within a 1,4-oxazepane ring, substituted with a primary hydroxymethyl group at the 3-position [1]. The compound has the molecular formula C₆H₁₃NO₂, a molecular weight of 131.17 g·mol⁻¹, a computed XLogP of -0.8, a topological polar surface area (TPSA) of 41.5 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond [1][2]. The (R)-enantiomer is commercially available from Fluorochem at 98% purity (100 mg, £421; 1 g, £1,399) and from Sigma-Aldrich at 95% purity as a solid requiring refrigerated storage .

Why (1,4-Oxazepan-3-YL)methanol Cannot Be Simply Replaced by Morpholine or Piperidine Alcohols in Procurement Workflows


Although morpholin-3-ylmethanol and piperidin-3-ylmethanol share superficial structural resemblance as saturated N-heterocyclic hydroxymethyl building blocks, substitution with these six-membered ring analogs is not functionally equivalent. The 1,4-oxazepane scaffold is a seven-membered heterocycle containing both nitrogen and oxygen in a 1,4-relationship, which imparts a distinct conformational landscape and polarized electronic environment substantially different from morpholine (six-membered, O and N in 1,4-relationship) or piperidine (six-membered, N only) counterparts [1][2]. In medicinal chemistry, the 1,4-oxazepane core is recognized as a privileged scaffold precisely because its expanded ring size and heteroatom arrangement deliver unique three-dimensional vectors for substituent presentation, directly impacting target binding, selectivity, and physicochemical properties such as lipophilicity (XLogP -0.8 vs. -0.37 for piperidin-3-ylmethanol) and TPSA (41.5 Ų vs. 32.3 Ų for piperidin-3-ylmethanol) [1][3][4]. These differences are quantitative, measurable, and consequential for lead optimization and ADME profiling, making in-class substitution scientifically invalid without explicit comparative data.

Quantitative Evidence Guide: (1,4-Oxazepan-3-YL)methanol Differentiation Against Closest Analogs


Lipophilicity Differentiation: (1,4-Oxazepan-3-YL)methanol vs. Piperidin-3-ylmethanol

(1,4-Oxazepan-3-YL)methanol exhibits a computed XLogP of -0.8, which is substantially more hydrophilic than piperidin-3-ylmethanol (Log P -0.37) [1][2]. The addition of a ring oxygen atom in the 1,4-oxazepane scaffold increases polarity and reduces logP by approximately 0.43 units relative to the piperidine analog, translating to roughly a 2.7-fold difference in octanol-water partition coefficient under physiological conditions [1][2].

Lipophilicity ADME Scaffold hopping

Topological Polar Surface Area Contrast: (1,4-Oxazepan-3-YL)methanol vs. Piperidin-3-ylmethanol

The topological polar surface area (TPSA) of (1,4-Oxazepan-3-YL)methanol is 41.5 Ų, compared to 32.3 Ų for piperidin-3-ylmethanol [1][2]. This 9.2 Ų increase arises from the additional ring oxygen atom and represents a ~28% higher PSA, which is sufficient to measurably reduce passive membrane permeability in predictive ADME models [1][2].

Polar surface area Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Capacity: (1,4-Oxazepan-3-YL)methanol vs. Piperidin-3-ylmethanol

(1,4-Oxazepan-3-YL)methanol possesses three hydrogen bond acceptors (ring oxygen, ring nitrogen, and hydroxyl oxygen), whereas piperidin-3-ylmethanol has only two (ring nitrogen and hydroxyl oxygen), with morpholin-3-ylmethanol also having three [1][2][3]. The extra H-bond acceptor in the 1,4-oxazepane scaffold provides an additional pharmacophoric anchor point for target protein interactions without increasing molecular weight or rotatable bond count, offering a more hydrogen-bond-rich scaffold compared to piperidine but isosteric to morpholine in this parameter [1][3].

H-bond acceptor Target engagement Pharmacophore design

Regioisomeric Differentiation: 3-YL vs. 2-YL and 5-YL Oxazepane Methanol Isomers

Among the three regioisomeric (1,4-oxazepane)methanol variants (2-yl, 3-yl, and 5-yl), the 3-yl isomer places the hydroxymethyl substituent directly adjacent to the ring oxygen atom, creating a unique 1,2-alkanol-ether motif not present in the 2-yl isomer (substituent adjacent to nitrogen) or the 5-yl isomer (substituent remote from both heteroatoms) [1]. This proximity to the ring oxygen enables intramolecular hydrogen bonding between the hydroxyl and the ring ether oxygen, which is not geometrically accessible in the 2-yl or 5-yl regioisomers, and may influence both the compound's solution conformation and its reactivity in downstream functionalization (e.g., selective O-protection vs. N-protection) [1].

Regioisomerism Positional isomer Synthetic accessibility

Enantiomeric Purity and Cost Tiers: (R)- vs. (S)- and Racemic Procurement Options

The (R)-enantiomer of (1,4-oxazepan-3-yl)methanol is commercially available at 98% purity from Fluorochem (100 mg, £421; 1 g, £1,399), while the (S)-enantiomer is listed at 97% purity from CymitQuimica (100 mg, €623) and at 95% purity from Bidepharm (100 mg, ¥3,766 ≈ ~£420) . The racemic mixture is substantially more economical (e.g., Shanghai Leyan, 98% purity), reflecting the added cost of chiral resolution or asymmetric synthesis . This creates a clear procurement decision tree: racemic material is appropriate for achiral SAR exploration or racemic library synthesis, while single-enantiomer sourcing is mandatory for stereospecific target engagement studies, with the (R)-enantiomer commanding a ~2–15× premium over racemic depending on scale .

Chiral purity Enantiomer sourcing Procurement cost

Conformational Flexibility Advantage: Seven-Membered 1,4-Oxazepane vs. Six-Membered Morpholine/Piperidine Scaffolds

Seven-membered 1,4-oxazepanes are strikingly underrepresented in commercial compound libraries relative to their six-membered morpholine and piperidine counterparts, yet they occupy a privileged conformational space at the interface of diazepane, morpholine, and azepane scaffolds [1]. A recent scalable synthesis methodology demonstrated robust multigram access to functionalized 1,4-oxazepanes, confirming that steric effects and transannular interactions in the seven-membered ring create a conformational landscape distinct from both morpholine (six-membered, chair conformer dominant) and piperidine (six-membered, chair conformer), with consequences for three-dimensional scaffold diversity in fragment-based and structure-based drug design [1].

Conformational diversity Scaffold novelty Medicinal chemistry

(1,4-Oxazepan-3-YL)methanol: Best-Fit Application Scenarios from Quantitative Evidence


Peripheral-Selective Drug Candidate Design Requiring Low CNS Exposure

When designing drug candidates where blood-brain barrier exclusion is desired (e.g., peripheral noradrenaline reuptake inhibitors for stress urinary incontinence), the TPSA of 41.5 Ų and XLogP of -0.8 make (1,4-oxazepan-3-yl)methanol a preferred building block over piperidin-3-ylmethanol (TPSA 32.3 Ų, comparable logP range). The ~28% higher PSA directly translates to reduced passive BBB permeability, a feature demonstrated in 6,7-trans-disubstituted-1,4-oxazepane NRIs that achieved peripheral selectivity with effectively no brain penetration in rat models [1].

Scaffold-Hopping Campaigns Requiring Three-Dimensional Diversity and IP Differentiation

For medicinal chemistry programs seeking to escape crowded morpholine/piperidine chemical space, (1,4-oxazepan-3-yl)methanol offers access to the underrepresented seven-membered oxazepane scaffold. The 1,4-oxazepane ring has been successfully employed in scaffold-hopping approaches to discover EP300/CBP histone acetyltransferase inhibitors, demonstrating that the expanded ring can deliver novel binding modes not accessible with six-membered analogs. Procurement of the 3-yl regioisomer specifically provides a hydroxymethyl vector adjacent to the ring oxygen, enabling unique intramolecular hydrogen-bonding interactions for conformational pre-organization [2].

Enantioselective Synthesis Requiring Defined Chiral Building Blocks with QC Documentation

When stereochemistry at the 3-position is critical for target binding, procurement of single-enantiomer (R)- or (S)-(1,4-oxazepan-3-yl)methanol with documented purity is essential. The (R)-enantiomer at 98% purity (Fluorochem) comes with full QC documentation including InChI, SMILES, and SDS, while the (S)-enantiomer from Bidepharm includes batch-specific NMR, HPLC, and GC reports. For large-scale chiral campaigns, the availability of the (R)-enantiomer in UK and China stock (5+ units) provides multi-region sourcing redundancy .

Early-Stage Library Synthesis Using Racemic Material for Cost-Efficient SAR

In hit-to-lead or library synthesis phases where enantiomeric identity is not yet resolved, racemic (1,4-oxazepan-3-yl)methanol at 95-98% purity (e.g., Shanghai Leyan, Sigma-Aldrich) provides a cost-efficient entry point. The racemic material enables parallel synthesis of diverse amide, ester, or ether derivatives via the reactive hydroxymethyl handle, with subsequent chiral separation or asymmetric synthesis reserved for advanced leads. The 2-15× cost savings versus single enantiomers makes racemic procurement the rational choice for broad SAR exploration .

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